4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE
Overview
Description
4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and sulfonyl groups attached to an aniline and benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a benzoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: A simpler compound with similar methoxy and aniline groups.
4-Methoxy-3-nitrobenzenamine: Contains a nitro group instead of a sulfonyl group.
N-(4-Methoxybenzylidene)-4-methoxyaniline: Features a benzylidene group in place of the sulfonyl group.
Uniqueness
4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE is unique due to its combination of methoxy, sulfonyl, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-18-11-9-17(10-12-18)23-29(25,26)20-14-15(8-13-19(20)28-2)21(24)22-16-6-4-3-5-7-16/h3-14,23H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVAODVUNFOTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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